molecular formula C18H15N3O4 B1663731 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide CAS No. 355022-97-8

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B1663731
CAS No.: 355022-97-8
M. Wt: 337.3 g/mol
InChI Key: VCKKJKQZHHPPDR-LLVKDONJSA-N
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Description

GABAA α2 agonist and GABAA α1 partial agonist in vitro (Ki values are 14 and 121 nM respectively). Exhibits non-sedative anxiolytic activity in vivo.

Biological Activity

The compound 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide is a derivative of 5-nitroindole, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its antineoplastic, antimicrobial, and other pharmacological effects supported by empirical data.

Antineoplastic Activity

Recent studies have indicated that derivatives of 5-nitroindole, including the compound , exhibit significant antitumor properties. For instance, a study demonstrated that certain nitroindole derivatives showed moderate cytotoxicity against various cancer cell lines such as TK-10 and HT-29. The compounds displayed IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Table 1: Cytotoxicity of Nitroindole Derivatives

Compound IDCell LineIC50 (µM)
8TK-106.5
10HT-297.2
11A5498.0

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that related nitroindole derivatives possess trichomonacidal and antichagasic activities. For example, specific derivatives have been tested against Trichomonas vaginalis, exhibiting effective inhibition at concentrations as low as 10 µg/mL .

Table 2: Antimicrobial Efficacy of Nitroindole Derivatives

Compound IDTarget OrganismMinimum Inhibitory Concentration (µg/mL)
5T. vaginalis10
6Trypanosoma cruzi15
8Escherichia coli>100

The proposed mechanism by which these compounds exert their biological effects involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The nitro group in the indole structure is believed to play a crucial role in these mechanisms, facilitating electron transfer and leading to cellular damage .

Study on Anticancer Effects

In a notable study, researchers synthesized a series of nitroindole derivatives and evaluated their anticancer activities through in vitro assays. The study concluded that compounds with specific substituents on the indole ring exhibited enhanced cytotoxicity against cancer cells compared to those without such modifications. The findings suggested that structural modifications could significantly influence biological activity .

Research on Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of various nitroindole derivatives against protozoan parasites. The results indicated that certain compounds were not only effective against T. vaginalis but also displayed activity against other protozoan pathogens, highlighting their broad-spectrum potential .

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKKJKQZHHPPDR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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